

BP3 PROTAC: A Technical Guide to a Novel HSP90 Degradator

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Compound of Interest

Compound Name: PROTAC HSP90 degrader BP3

Cat. No.: B10831099

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This technical guide provides an in-depth overview of BP3, a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Heat Shock Protein 90 (HSP90). This document is intended for researchers, scientists, and drug development professionals interested in the application of targeted protein degradation technologies, particularly in the context of oncology.

Core Compound Data

BP3 is a potent and selective degrader of HSP90, functioning in a Cereblon (CRBN)-dependent manner. It has demonstrated efficacy in inhibiting the growth of breast cancer cells.

Parameter	Value	Reference
CAS Number	2669072-88-0	
Molecular Weight	641.08 g/mol	
Molecular Formula	C32H29ClN8O5	

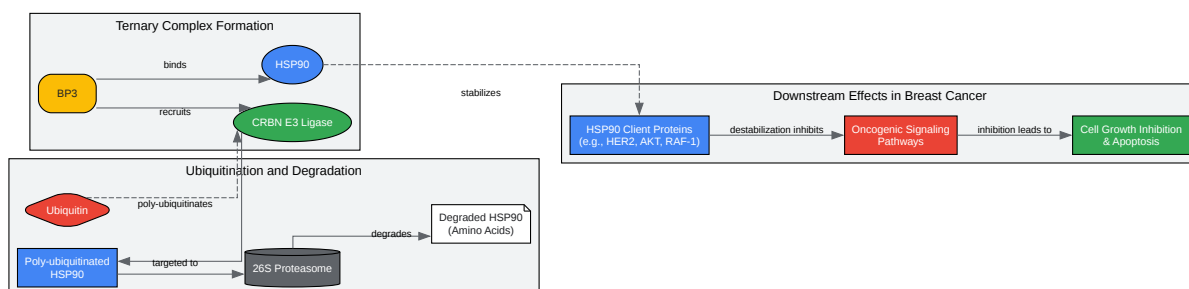
Mechanism of Action: Signaling Pathway

BP3 functions by hijacking the ubiquitin-proteasome system to induce the degradation of HSP90. The BP3 molecule acts as a bridge, forming a ternary complex between HSP90 and

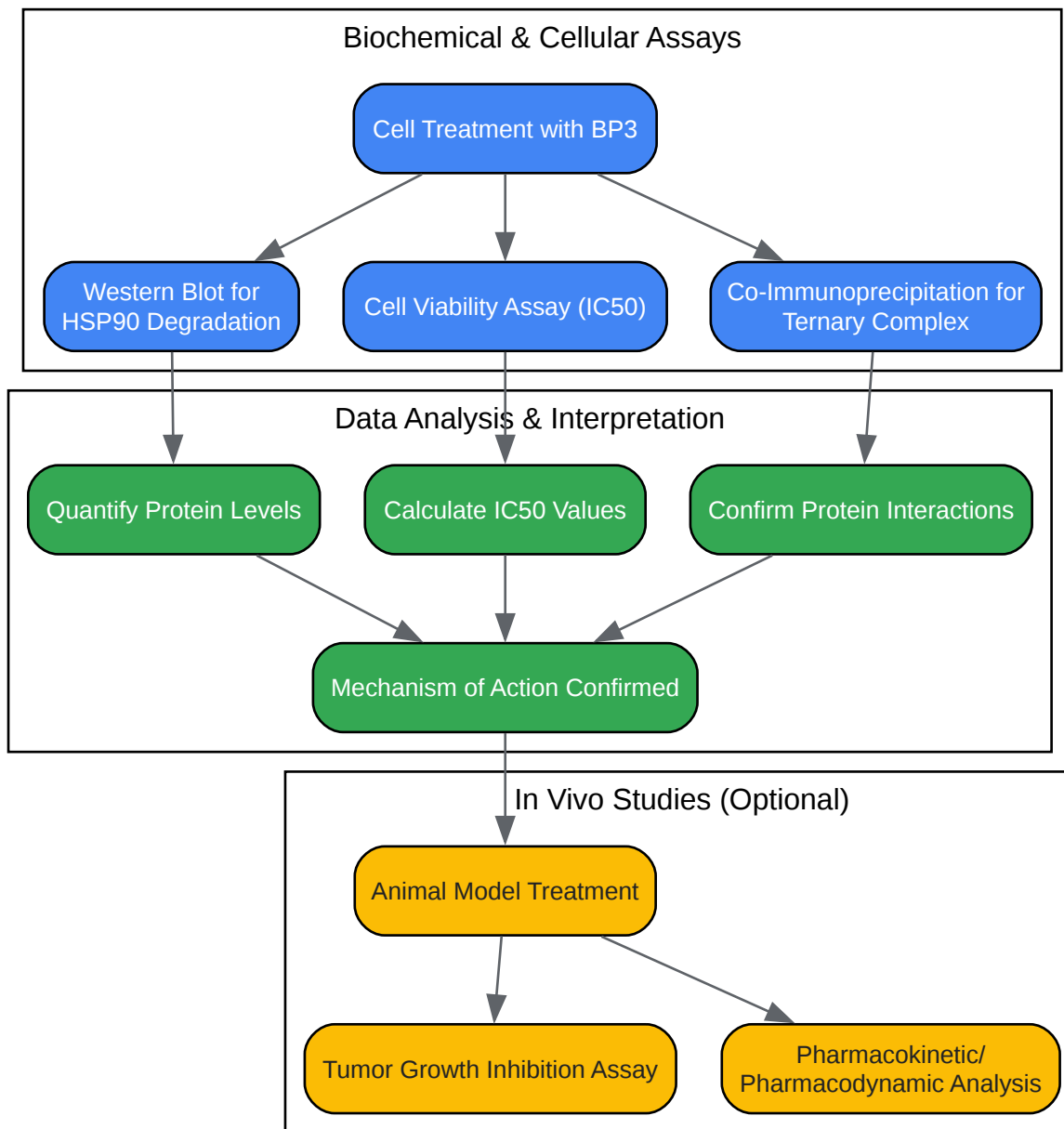
the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the polyubiquitination of HSP90, marking it for degradation by the 26S proteasome.

The degradation of HSP90 disrupts the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. In breast cancer, key HSP90 client proteins include HER2, AKT, and RAF-1. By degrading HSP90, BP3 effectively downregulates these oncogenic signaling pathways, leading to cell growth inhibition and apoptosis.

BP3 PROTAC Mechanism of Action



PROTAC Characterization Workflow



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